molecular formula C12H17ClN2O2S B1607883 1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine CAS No. 849035-65-0

1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine

Cat. No. B1607883
M. Wt: 288.79 g/mol
InChI Key: IOKUKMHISOHDDU-UHFFFAOYSA-N
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Description

1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine, commonly referred to as CP-5, is an organic compound that is used in a variety of scientific research applications. It is a colorless, odorless, and crystalline solid compound with a molecular weight of 284.8 g/mol. CP-5 is known for its ability to act as an agonist for the 5-HT3 serotonin receptor, which is a receptor with a wide range of physiological and biochemical effects. CP-5 is also known for its high selectivity and affinity for the 5-HT3 receptor, making it a useful tool for further research and experimentation.

Scientific Research Applications

Metabolism in Antidepressant Development

1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine, as a component of the novel antidepressant Lu AA21004, has been studied for its metabolism using human liver microsomes and enzymes. This research shows the drug's metabolic pathways, involving oxidation to various metabolites, with specific enzymes like CYP2D6 and CYP3A4/5 playing significant roles (Hvenegaard et al., 2012).

Adenosine A2B Receptor Antagonism

Research into 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which includes compounds structurally related to 1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine, has discovered potent antagonists of the adenosine A2B receptor. This class of compounds, such as PSB-09120 and PSB-0788, show high selectivity and affinity, making them significant for therapeutic applications (Borrmann et al., 2009).

Atypical Antipsychotic Agents

Compounds like 1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine have been explored as atypical antipsychotic agents. Research into (piperazin-1-yl-phenyl)-arylsulfonamides has identified compounds with high affinities for serotonin receptors 5-HT(2C) and 5-HT(6), displaying antagonistic activity. This research contributes to the development of new antipsychotic medications (Park et al., 2010).

Macrocycle Chelate Development

The sulfomethylation of piperazine, which involves compounds structurally related to 1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine, is used to create macrocyclic chelates. This research offers a novel approach for producing mixed-side-chain macrocyclic chelates with various applications in bioconjugation and drug development (van Westrenen & Sherry, 1992).

Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors

Bis(heteroaryl)piperazines, structurally similar to 1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine, have been synthesized as non-nucleoside inhibitors of HIV-1 reverse transcriptase. This research focuses on the development of compounds like U-87201E, highlighting their potential as effective treatments for HIV-1 (Romero et al., 1994).

properties

IUPAC Name

1-(2-chloro-4-methyl-5-methylsulfonylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-9-7-10(13)11(8-12(9)18(2,16)17)15-5-3-14-4-6-15/h7-8,14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKUKMHISOHDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)C)N2CCNCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375513
Record name 1-[2-Chloro-5-(methanesulfonyl)-4-methylphenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine

CAS RN

849035-65-0
Record name 1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849035-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Chloro-5-(methanesulfonyl)-4-methylphenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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